5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS No.: 590353-07-4
Cat. No.: VC2437833
Molecular Formula: C12H21N3S
Molecular Weight: 239.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590353-07-4 |
|---|---|
| Molecular Formula | C12H21N3S |
| Molecular Weight | 239.38 g/mol |
| IUPAC Name | 3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C12H21N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16) |
| Standard InChI Key | SHDJEDZJMWZKNV-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)CCC2CCCCC2 |
| Canonical SMILES | CCN1C(=NNC1=S)CCC2CCCCC2 |
Introduction
Chemical Identity and Basic Information
5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a triazole derivative containing both nitrogen and sulfur heterocycles. The compound was first registered in chemical databases in 2005 and has been cataloged with various identifiers to facilitate research and commerce . The compound belongs to the broader class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.
Identification and Registry Information
The compound is registered in various chemical databases with specific identifiers that allow for its unique identification within the vast chemical space. These identifiers are essential for researchers seeking to study or utilize this compound.
| Identifier Type | Value |
|---|---|
| PubChem CID | 4987426 |
| CAS Registry Number | 590353-07-4 |
| MDL Number | MFCD03945669 |
| DSSTox Substance ID | DTXSID20407274 |
| Creation Date | 2005-09-17 |
| Last Modification | 2025-04-05 |
The compound has been assigned the CAS Registry Number 590353-07-4, which serves as a unique identifier in the Chemical Abstracts Service database . This registry number is particularly useful for tracking the compound across different chemical libraries and research publications.
Synonyms and Alternative Nomenclature
Several alternate names have been assigned to this compound, reflecting different naming conventions and structural interpretations:
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5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (primary name)
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3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione (tautomeric form)
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Various registry-specific identifiers (MFCD03945669, DTXSID20407274)
The existence of a tautomeric name (with '-thione' instead of '-thiol') indicates the compound's ability to exist in different tautomeric forms, which may impact its chemical behavior and biological interactions.
Structural Characteristics
The molecular structure of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol consists of several key components that define its chemical properties and potential biological activities.
Molecular Composition and Weight
The compound has a defined molecular formula and weight that place it in the small molecule category suitable for potential pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H21N3S |
| Molecular Weight | 239.38 g/mol |
| Calculated by | PubChem 2.1 |
The molecular weight of 239.38 g/mol places this compound within the range typically considered favorable for oral bioavailability according to Lipinski's Rule of Five, although other parameters would need to be evaluated for a complete assessment .
Structural Components and Features
The compound's structure can be broken down into several key components:
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A 1,2,4-triazole ring forming the core heterocyclic structure
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A thiol group (-SH) at the 3-position (or alternatively existing as a thione tautomer)
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An ethyl substituent at the 4-position
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A 2-cyclohexylethyl chain at the 5-position
This combination of structural elements creates a molecule with both polar (triazole ring, thiol group) and nonpolar (cyclohexyl, ethyl) regions, potentially influencing its solubility profile and membrane permeability .
Chemical Identifiers and Structural Representations
Several chemical notation systems provide standardized ways to represent the compound's structure:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
| SMILES | CCN1C(=NNC1=S)CCC2CCCCC2 |
| InChI | InChI=1S/C12H21N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16) |
| InChIKey | SHDJEDZJMWZKNV-UHFFFAOYSA-N |
These notations are particularly valuable for computational studies, database searches, and chemical informatics applications .
Chemical and Physical Properties
The physical and chemical properties of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol determine its behavior in different environments and its potential for various applications.
Structural Tautomerism
An important feature of this compound is its ability to exist in tautomeric forms. The thiol form (with an -SH group) can convert to a thione form (with a C=S group). This tautomerism is reflected in the alternate name 3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione . Such tautomerism can significantly influence the compound's:
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Hydrogen bonding capabilities
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Reactivity profiles
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Binding interactions with biological targets
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Physical properties such as solubility and partition coefficient
Future Research Directions
Given the limited information specifically about 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, several research directions could yield valuable insights:
Biological Activity Screening
Systematic screening of this compound against various biological targets would help establish its potential pharmaceutical applications:
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Antifungal activity testing, particularly against Candida species, given the activity of related compounds
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Antibacterial screening
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Enzyme inhibition assays
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Receptor binding studies
Structure-Property Relationship Studies
Comparing this compound with structurally related analogs could help establish structure-property relationships:
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Effect of the ethyl group at the 4-position compared to other alkyl or aryl substituents
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Influence of the cyclohexylethyl chain length and conformation on activity
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Role of the thiol/thione tautomerism in biological interactions
Physical and Chemical Characterization
Detailed physical and chemical characterization would provide foundational data for further applications:
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Solubility profiles in various solvents
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Stability under different conditions
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Spectroscopic characterization (NMR, IR, MS)
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Crystal structure determination
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